N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the thiophene ring.
Sulfonamide Formation: The reaction of the bromophenyl and fluorothiophene intermediates with a sulfonamide reagent under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biology: It is used in biological assays to investigate its effects on various cellular processes.
Materials Science: The unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another similar compound with a bromophenyl group, studied for its neurotoxic potentials.
Properties
Molecular Formula |
C10H7BrFNO2S2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
ASYJXLMDQRTBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)Br |
Origin of Product |
United States |
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